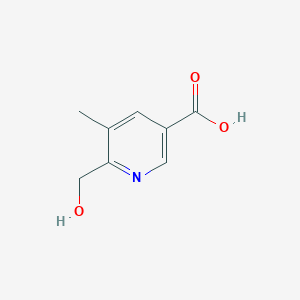
6-(Hydroxymethyl)-5-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-5-methylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a hydroxymethyl group at the 6th position and a methyl group at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-5-methylnicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method is the hydroxymethylation of 5-methylnicotinic acid using formaldehyde under basic conditions. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is subsequently oxidized to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-5-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Carboxy-5-methylnicotinic acid.
Reduction: 6-(Hydroxymethyl)-5-methylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-5-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-5-methylnicotinic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: Lacks the hydroxymethyl and methyl groups, making it less versatile in certain applications.
5-Methylnicotinic acid:
6-Hydroxymethylpyridine: Lacks the carboxylic acid group, limiting its use in certain chemical reactions.
Uniqueness
6-(Hydroxymethyl)-5-methylnicotinic acid is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H9NO3 |
|---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
6-(hydroxymethyl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-2-6(8(11)12)3-9-7(5)4-10/h2-3,10H,4H2,1H3,(H,11,12) |
InChI Key |
IBLFCIGGEHOXHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


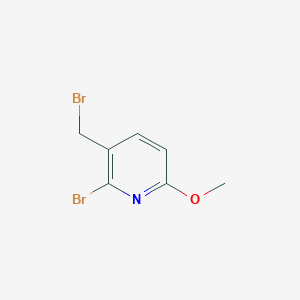
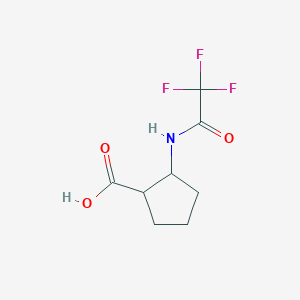
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
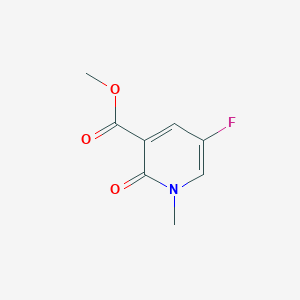
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
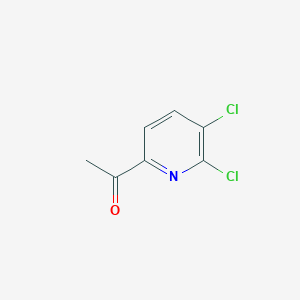
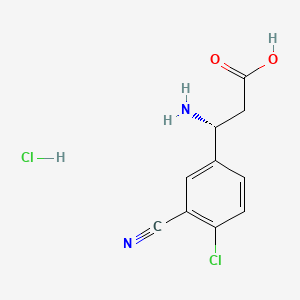
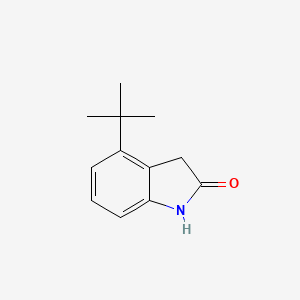
![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
![Tert-butyl 7-(1-phenylethyl)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B13658795.png)

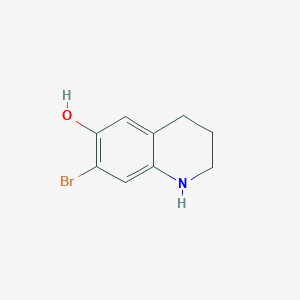
![(6-Bromo-4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13658813.png)

